molecular formula C17H17N3O3S B11016526 4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester

4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester

Cat. No.: B11016526
M. Wt: 343.4 g/mol
InChI Key: DBWSPCBBVQLDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester: is a compound with a complex structure, combining a thiazole ring, an indole moiety, and an ethyl ester group. Let’s break it down:

    Thiazole ring: Thiazole is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It imparts unique properties to the compound.

    Indole moiety: Indole is another important heterocyclic system found in natural products and drugs. It plays a significant role in cell biology and has diverse biological activities.

    Ethyl ester group: The ethyl ester group is a common functional group in organic chemistry, often used for drug delivery and modification.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

  • Method 1: : One approach involves the condensation of 2-(1-methyl-1H-indol-2-yl)carbonyl chloride with thiazoleacetic acid, followed by esterification with ethanol. The reaction conditions typically involve refluxing in a suitable solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) to promote the reaction.

  • Method 2: : Another method utilizes the coupling of 2-(1-methyl-1H-indol-2-yl)carbonyl amine with thiazoleacetic acid ethyl ester using appropriate coupling agents (e.g., DCC or EDC). This reaction can occur in aprotic solvents like DMF or DMSO.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new reactions and methodologies.

    Biology and Medicine: Researchers investigate its potential as a bioactive compound, including antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It might find applications in drug development or as a starting material for other compounds.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Further studies are needed to elucidate this.

Comparison with Similar Compounds

    Similar Compounds: Other indole derivatives, thiazole-containing compounds, and ester-functionalized molecules.

    Uniqueness: Highlight its distinct features compared to structurally related compounds.

Remember that this compound’s specific properties and applications may vary based on its stereochemistry, substituents, and other factors.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[2-[(1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H17N3O3S/c1-3-23-15(21)9-12-10-24-17(18-12)19-16(22)14-8-11-6-4-5-7-13(11)20(14)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,22)

InChI Key

DBWSPCBBVQLDJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.